3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
- It belongs to the class of phthalazinone derivatives and exhibits interesting pharmacological properties.
3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide: , also known by its IUPAC name , is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 3-methylbenzoic acid with phthalic anhydride to form the phthalazinone intermediate. Subsequent methylation of the phthalazinone nitrogen yields the desired compound.
Reaction Conditions: The specific reaction conditions vary depending on the synthetic method employed.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for designing novel phthalazinone-based molecules with potential biological activities.
Biology and Medicine: Although not widely studied, it may have applications in drug discovery due to its structural features.
Industry: Its industrial applications are limited, but it serves as an intermediate in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound remains largely unexplored. its structural resemblance to phthalazinone scaffolds suggests potential interactions with biological targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-4-6-12(9-11)16(21)18-10-15-13-7-2-3-8-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
InChI Key |
YVOVSUZOJBURDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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